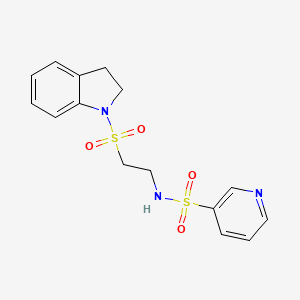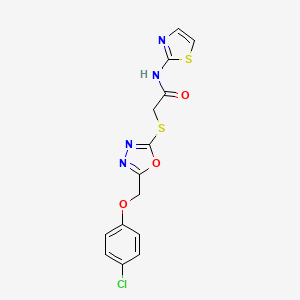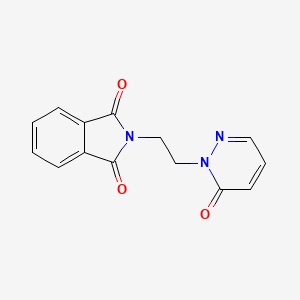
1-But-3-ynyl-3,3,5-trimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-But-3-ynyl-3,3,5-trimethylpiperidine, also known as BTMP, is a synthetic compound that belongs to the piperidine family. It has a CAS number of 1864856-77-8 .
Molecular Structure Analysis
The molecular formula of 1-But-3-ynyl-3,3,5-trimethylpiperidine is C12H21N. Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-But-3-ynyl-3,3,5-trimethylpiperidine include a molecular weight of 179.31 . More specific properties such as melting point, boiling point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characteristics
1-But-3-ynyl-3,3,5-trimethylpiperidine plays a role in the synthesis of poly(β-aminoesters), which are investigated for their potential in biomedical applications, particularly as non-toxic alternatives for synthetic transfection vectors. These polymers show hydrolytic degradation into biologically relevant compounds and interact electrostatically with polyanionic plasmid DNA (Lynn & Langer, 2000).
Synthesis of Metal-Complexing Molecular Rods
Research also explores the use of 1-But-3-ynyl-3,3,5-trimethylpiperidine derivatives in the synthesis of brominated bipyridines and bipyrimidines. These compounds are valuable for preparing metal-complexing molecular rods, crucial in the development of materials and catalysts (Schwab, Fleischer & Michl, 2002).
Reactions with Nitroxide-Radical Adducts
The compound finds use in studying the reactions of nitroxide-radical adducts of silylene, germylene, and stannylene. These reactions have implications in understanding the reactivity and stability of various group-14 element radicals, with potential applications in organometallic chemistry and materials science (Iwamoto et al., 2004).
Application in Organic Syntheses
In organic synthesis, derivatives of 1-But-3-ynyl-3,3,5-trimethylpiperidine are used for β-selective C(sp3)-H arylation of N-Boc-Piperidines, a key process in synthesizing 3-arylpiperidines, which are significant building blocks in pharmaceutical research (Millet & Baudoin, 2015).
Exploration in Sigma Ligand Studies
It also finds relevance in sigma ligand studies, where derivatives are synthesized for understanding the affinity and selectivity towards sigma binding sites. These studies are essential in neuropharmacology and the development of therapeutic agents (Perregaard, Moltzen, Meier & Sanchez, 1995).
Investigation in Organometallic Chemistry
This chemical is involved in the study of reactions like stereospecific addition and formation of disilacyclobutenes and disilabenzene derivatives, contributing to the understanding and development of new organosilicon compounds (Kinjo et al., 2007).
Electrochemical and Spectroscopic Investigations
Electrochemical and spectroscopic investigations involving this compound are conducted to understand the solvation and coordination properties of various ions in ionic liquids. This research has implications for material science and electrochemistry (Pan & Hussey, 2013).
Zukünftige Richtungen
Piperidines, including 1-But-3-ynyl-3,3,5-trimethylpiperidine, are significant in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
1-but-3-ynyl-3,3,5-trimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-5-6-7-13-9-11(2)8-12(3,4)10-13/h1,11H,6-10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOCJTYCTWESNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCC#C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-But-3-ynyl-3,3,5-trimethylpiperidine | |
CAS RN |
1864856-77-8 |
Source


|
| Record name | 1-(but-3-yn-1-yl)-3,3,5-trimethylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Oxaspiro[3.5]nonan-9-amine](/img/structure/B2832941.png)



![4-[5-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2832949.png)

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2832953.png)

![(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2832955.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2832956.png)

